Aclarubicin
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Overview
Description
Mechanism of Action
Target of Action
Aclarubicin, also known as aclacinomycin A, primarily targets DNA and topoisomerases . It interacts with these targets to exert its anti-cancer effects. Topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway . By inhibiting topoisomerases, this compound prevents the normal unwinding and rewinding of DNA strands that is necessary for DNA replication . This leads to DNA damage and, ultimately, cell death .
Pharmacokinetics
It is known that this compound has a high volume of distribution, indicating extensive uptake by tissues . This suggests that this compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The primary result of this compound’s action is the induction of cell death in cancer cells . By causing DNA damage and preventing DNA replication, this compound leads to the death of rapidly dividing cancer cells . Additionally, this compound has been shown to stimulate RNA polymerase II elongation at closely spaced divergent promoters, leading to changes in chromatin accessibility .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of this compound. Certain drugs can increase the risk or severity of methemoglobinemia when combined with this compound . Additionally, the efficacy of this compound can be influenced by the specific type and stage of cancer being treated .
Biochemical Analysis
Biochemical Properties
Aclarubicin plays a significant role in biochemical reactions. It interacts with both types of topoisomerases, enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle . This compound suppresses tumor invasion processes, generates reactive oxygen species, inhibits chymotrypsin-like activity, influences cisplatin degradation, and inhibits angiogenesis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing the formation of free radicals, causing cell apoptosis, inhibiting angiogenesis, and exhibiting antimetastatic activity . It also inhibits the activity of chymotrypsin and the 20S proteasome .
Molecular Mechanism
The molecular mechanism of this compound’s action is complex. It exerts its effects at the molecular level primarily through the inhibition of topoisomerase II binding to DNA . Moreover, this compound interacts with topoisomerase I in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Preclinical studies on animal models have proven relatively low toxicity of this compound with maintained antitumor activity
Preparation Methods
Synthetic Routes and Reaction Conditions: Aclarubicin is produced through a fermentation process involving the bacterium Streptomyces galilaeus . The compound is extracted from the bacterial culture and purified using chromatographic techniques . The synthetic route involves the formation of the tetracyclic aglycone structure, followed by glycosylation to attach the sugar moieties .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces galilaeus, followed by extraction and purification processes . The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Aclarubicin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Substitution reactions involve the replacement of functional groups in this compound, often using nucleophilic reagents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Aclarubicin has a wide range of scientific research applications:
Comparison with Similar Compounds
Doxorubicin: Known for its broad-spectrum anticancer activity but associated with cardiotoxicity.
Daunorubicin: Primarily used in the treatment of leukemia but also has cardiotoxic effects.
Idarubicin: A derivative of daunorubicin with improved efficacy and reduced cardiotoxicity.
Aclarubicin’s unique properties and diverse mechanisms of action make it a valuable compound in the field of cancer research and therapy.
Properties
CAS No. |
57576-44-0 |
---|---|
Molecular Formula |
C42H53NO15 |
Molecular Weight |
811.9 g/mol |
IUPAC Name |
methyl (2R)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18?,19?,20?,24?,27?,28?,29?,30?,31?,35?,39?,40?,42-/m1/s1 |
InChI Key |
USZYSDMBJDPRIF-OCYVOSCVSA-N |
Isomeric SMILES |
CC[C@]1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
57576-44-0 | |
Pictograms |
Acute Toxic |
Synonyms |
(1R,2R,4S)-2-Ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxy |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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